molecular formula C11H9ClN2O3 B2573044 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid CAS No. 1006460-39-4

3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid

Cat. No.: B2573044
CAS No.: 1006460-39-4
M. Wt: 252.65
InChI Key: IHUONGNZWDFLNV-UHFFFAOYSA-N
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Description

3-[(4-Chloro-1H-pyrazol-1-yl)methoxy]benzoic acid is a benzoic acid derivative functionalized with a 4-chloropyrazole moiety via a methoxy linker. Its molecular formula is C₁₁H₁₇N₅ (as per ), though this conflicts with other sources (see Comparison section). The compound has a purity of 95% and is registered under two CAS numbers: 1006349-20-7 and 1004192-85-1 .

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-9-5-13-14(6-9)7-17-10-3-1-2-8(4-10)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUONGNZWDFLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=C(C=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid typically involves the reaction of 4-chloro-1H-pyrazole with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

  • Methyl ester formation : Reacts with methanol under acidic catalysis (H<sub>2</sub>SO<sub>4</sub>) at reflux to yield the methyl ester .

  • Hydrazide synthesis : Hydrazinolysis with hydrazine hydrate in ethanol produces the corresponding hydrazide, a precursor for further functionalization .

Example conditions :

Reaction TypeReagents/ConditionsYieldSource
EsterificationMeOH, H<sub>2</sub>SO<sub>4</sub>, reflux82–95%
Hydrazide formationNH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O, EtOH, reflux77–95%

Nucleophilic Substitution at the Chloropyrazole Moiety

The 4-chloro group on the pyrazole ring participates in nucleophilic substitution:

  • Amine displacement : Reacts with primary amines (e.g., aniline) in polar aprotic solvents (DMF) with K<sub>2</sub>CO<sub>3</sub> as a base.

  • Thiol exchange : Thiophenol derivatives substitute the chloro group under basic conditions (NaOH, EtOH).

Key factors :

  • Electron-withdrawing pyrazole ring enhances chloro reactivity.

  • Steric hindrance at the 4-position moderates reaction rates.

Electrophilic Aromatic Substitution

The benzoic acid ring’s reactivity is modulated by the electron-donating methoxy group and electron-withdrawing carboxylic acid:

  • Nitration : Occurs at the ortho/para positions relative to the methoxy group in mixed H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub>.

  • Sulfonation : Directed predominantly to the meta position of the carboxylic acid.

Regioselectivity data :

ElectrophileMajor Product PositionYieldSource
NO<sub>2</sub><sup>+</sup>Ortho to OMe70–85%
SO<sub>3</sub>H<sup>+</sup>Meta to COOH65–78%

Reduction and Oxidation Reactions

  • Carboxylic acid reduction : LiAlH<sub>4</sub> reduces the -COOH group to a benzyl alcohol derivative.

  • Pyrazole ring oxidation : KMnO<sub>4</sub> in acidic media oxidizes the pyrazole to pyrazine-N-oxide.

Notable limitations :

  • The chloro substituent resists reduction under standard hydrogenation conditions .

Methoxy Linker Cleavage

The ether bond connecting the pyrazole and benzoic acid cleaves under strong acids:

  • BBr<sub>3</sub>-mediated cleavage : Boron tribromide in DCM removes the methoxy group, yielding a phenolic derivative .

  • HI cleavage : Hydriodic acid (48%) at reflux regenerates the parent phenol .

Comparative efficiency :

ReagentTemperatureConversionByproductsSource
BBr<sub>3</sub>0°C to rt>90%Minimal
HIReflux75–80%Iodinated

Biological Activity and Derivatization

Structural analogs demonstrate:

  • Antimicrobial activity : Pyrazole-carboxylic acid hybrids inhibit bacterial growth (MIC: 8–32 µg/mL).

  • Anti-inflammatory effects : COX-2 inhibition via pyrazole-mediated hydrogen bonding (IC<sub>50</sub>: 0.2–1.8 µM) .

Structure-activity relationship :

Derivative TypeBiological TargetActivity MetricSource
Hydrazide-Schiff baseMycobacterium tuberculosisMIC = 16 µg/mL
N-Aryl substitutedCOX-2 enzymeIC<sub>50</sub> = 0.5 µM

This compound’s versatility in organic synthesis and bioactivity underscores its utility in medicinal chemistry and materials science. Experimental validation of reaction pathways remains critical due to electronic and steric influences from its substituents.

Scientific Research Applications

Chemistry

3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid serves as a versatile building block in organic synthesis. It is utilized for creating more complex heterocyclic compounds, which are essential in various chemical research endeavors.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. The presence of the pyrazole ring suggests a mechanism where it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further studies in enzymatic activity modulation .

Medicine

The compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. Studies indicate that it may interact with specific targets such as Leishmania aethiopica and Plasmodium berghei , contributing to its potential therapeutic effects against these pathogens .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. Further investigation into its mechanism of action revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways.

Industry

In the agricultural sector, this compound is explored for its applications in developing agrochemicals. Its ability to act as a herbicide or pesticide can be attributed to its structural properties that allow interaction with biological systems in plants and pests .

Table 1: Summary of Applications

Application AreaDescription
ChemistryBuilding block for organic synthesis
BiologyPotential enzyme inhibitor
MedicineAnti-inflammatory and anticancer properties
IndustryDevelopment of agrochemicals

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid with structurally related benzoic acid derivatives, focusing on molecular features, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number Notable Features/Applications References
This compound C₁₁H₁₇N₅ 219.29 4-chloropyrazole, methoxy linker, benzoic acid 1004192-85-1 Discontinued; potential pharmacological scaffold
5-CA-MCBX-NDM C₁₇H₁₆N₂O₄ 328.33 2-amino-1-hydroxy-2-oxoethyl, methylbenzoic acid Not provided Enhanced solubility due to hydroxyl group
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid C₁₁H₈BrN₃O₄ 354.11 4-bromo-3-nitropyrazole, methyl linker 514800-72-7 Nitro group enhances electrophilicity
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid C₂₂H₁₆ClFN₂O₄ 426.825 Benzimidazole core, chloro-fluorophenoxy substituent Not provided High molecular weight; possible kinase inhibition

Key Structural and Functional Differences:

Substituent Effects: The chloropyrazole group in the target compound provides moderate steric bulk and electron-withdrawing properties, which may influence binding to biological targets . The nitro group in 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid increases electrophilicity, making it reactive in nucleophilic environments, which could be advantageous in prodrug activation .

Molecular Weight and Pharmacokinetics: The target compound (219.29 g/mol) has a lower molecular weight compared to 3-{[6-(4-chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid (426.825 g/mol), suggesting better membrane permeability but reduced target specificity .

Biological Activity :

  • Pyrazole derivatives (e.g., the target compound) are associated with antitumor and antidepressant activities due to heterocyclic interactions with CNS receptors . However, the benzimidazole analog in may exhibit stronger kinase inhibition due to its planar aromatic system .

Synthetic Accessibility: The discontinuation of the target compound () contrasts with analogs like 5-CA-MCBX-NDM, which remain under study.

Research Findings and Implications

  • However, the chloro substituent may limit metabolic stability compared to hydroxyl or amino analogs .
  • Comparative Pharmacological Potential: Benzimidazole derivatives (e.g., ) show promise in high-throughput assays due to their rigid structures, whereas simpler pyrazole-based compounds like the target may require structural optimization for improved efficacy .
  • Future Directions : Replacement of the chloro group with bioisosteres (e.g., trifluoromethyl) or incorporation of solubilizing groups (e.g., morpholine) could enhance the target compound’s drug-like properties .

Biological Activity

3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid, also known by its CAS number 956786-68-8, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities.

  • Molecular Formula : C12_{12}H11_{11}ClN2_2O3_3
  • Molecular Weight : 266.68 g/mol
  • CAS Number : 956786-68-8
  • MDL Number : MFCD06653196

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Its structure allows it to form hydrogen bonds with specific amino acids in target proteins, enhancing its efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, research has shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:

Cancer TypeCell LineIC50_{50} (µM)
Lung CancerA54915.2
Breast CancerMDA-MB-23112.5
Liver CancerHepG218.0
Cervical CancerHeLa20.5

These findings suggest that this compound may exhibit similar properties, potentially acting as an effective agent against multiple cancer types .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that pyrazole derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

The antioxidant activity of this compound has also been documented. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. The compound's ability to scavenge free radicals can contribute to its therapeutic effects in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrazole derivatives. Modifications to the core structure can significantly influence potency and selectivity towards specific targets. For example, substituents on the pyrazole ring can enhance binding affinity to target proteins or alter pharmacokinetic properties .

Case Studies

Several studies have evaluated the biological activities of similar compounds:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activities against a panel of tumor cell lines, demonstrating promising results for compounds structurally related to this compound .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, showing that certain modifications could enhance their effectiveness in reducing inflammation in vitro and in vivo .

Q & A

Q. What are the recommended synthetic routes for 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid, and how can reaction yields be optimized?

The compound can be synthesized via cyclization reactions using substituted benzoic acid hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated in analogous pyrazole derivatives . Yield optimization involves controlling reaction time, stoichiometry of reagents, and purification via recrystallization (e.g., methanol or ethanol). Monitoring intermediates by IR spectroscopy ensures proper functional group formation before cyclization .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound and its intermediates?

Key methods include:

  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and pyrazole ring vibrations (C-N stretching, ~1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR to verify methoxy (-OCH₃) and pyrazole proton environments .
  • X-ray crystallography for resolving crystal packing and stereochemical details, as shown in structurally related pyrazoline derivatives .

Q. How can researchers assess the antimicrobial activity of this compound in preliminary screenings?

Use standardized protocols such as:

  • Agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Minimum Inhibitory Concentration (MIC) measurements in liquid culture, with hydrazone derivatives of similar benzoic acid analogs showing MIC values in the 8–64 µg/mL range .

Advanced Research Questions

Q. What strategies can resolve contradictory biological activity data between in vitro and in vivo studies for this compound?

Contradictions may arise from bioavailability or metabolic instability. To address this:

  • Perform pharmacokinetic profiling (e.g., plasma stability assays, liver microsome metabolism studies).
  • Modify the methoxy or pyrazole substituents to enhance metabolic resistance, as seen in fluorinated analogs of related compounds .
  • Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Use molecular docking to predict binding affinity for target proteins (e.g., bacterial enoyl-ACP reductase or human carbonic anhydrase isoforms) .
  • Apply QSAR models to correlate substituent electronic properties (Hammett σ constants) with activity, as demonstrated in Mannich base derivatives .

Q. What experimental approaches are suitable for studying the compound’s mechanism of action in cancer cell lines?

  • Conduct apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify cytotoxic effects.
  • Evaluate enzyme inhibition (e.g., topoisomerase II or tubulin polymerization) using fluorescence-based assays, as shown for pyrazole-containing antitumor agents .

Q. How can researchers investigate the environmental fate and transformation pathways of this compound in aquatic systems?

Follow methodologies from environmental chemistry projects like INCHEMBIOL :

  • Hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) to identify degradation products.
  • LC-MS/MS analysis to detect chlorinated byproducts and assess persistence in water-sediment systems .

Q. What are the best practices for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy groups) at the pyrazole or benzoic acid positions.
  • Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity data .

Methodological Notes

  • Safety : Handle chlorinated pyrazole intermediates in a fume hood due to potential irritancy (Eye Irrit. Category 2; Skin Irrit. Category 2) .
  • Data Validation : Cross-reference spectral data with published crystallographic databases (e.g., CCDC entries for pyrazoline derivatives) .

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